Ethyl octacosanoate

説明

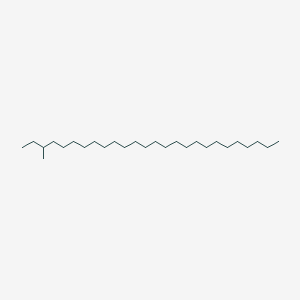

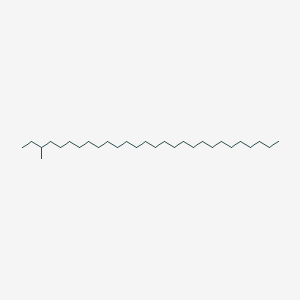

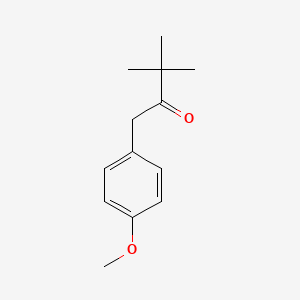

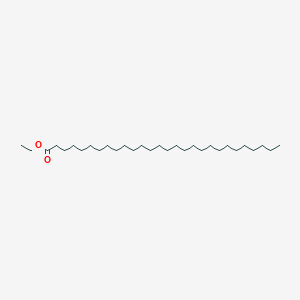

Ethyl octacosanoate is a chemical compound with the molecular formula C30H60O2 . It has an average mass of 452.796 Da and a monoisotopic mass of 452.459320 Da .

Molecular Structure Analysis

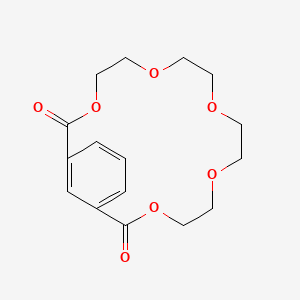

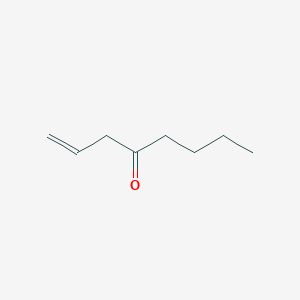

The molecular structure of Ethyl octacosanoate consists of 30 carbon atoms, 60 hydrogen atoms, and 2 oxygen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file . The molecule contains a total of 91 bonds, including 31 non-H bonds, 1 multiple bond, 28 rotatable bonds, 1 double bond, and 1 aliphatic ester .科学的研究の応用

Alkaloids of Argemone subfusiformis

A study by Bandoni, Rondina, and Coussio (1972) investigated the composition of wax esters in Argemone subfusiformis. They analyzed the mixture of ethyl esters and identified major constituents, including hexacosyl eicosanoate, and noted the presence of octacosanoic acid. This research contributes to understanding the chemical composition of plant waxes and their potential applications in various fields (Bandoni, Rondina, & Coussio, 1972).

S-ethyl Thiooctanoate in Lipase Catalysed Resolution

Frykman et al. (1993) explored the use of S-ethyl thiooctanoate as an acyl donor in the resolution of secondary alcohols via lipase-catalyzed transesterification. This study contributes to the development of efficient methods for producing enantiomerically pure compounds, which are valuable in pharmaceutical and chemical industries (Frykman, Öhrner, Norin, & Hult, 1993).

Combustion Kinetics of Ethyl Levulinate

Ghosh et al. (2018) investigated the combustion kinetics of ethyl levulinate, a liquid fuel candidate derived from lignocellulosic biomass. Their findings enhance understanding of combustion reactions and the potential use of such biofuels, contributing to renewable energy research (Ghosh et al., 2018).

Free Energy of Interchange between COO and CH3 or CH2 Groups

Lobbia, Vitali, and Berchiesi (1982) determined the interchange parameters between CH3 or CH2 and COO groups in binary systems including n-octacosane and methyl or ethyl octadecanoate. This study provides insight into molecular interactions in mixed systems, relevant in materials science and chemistry (Lobbia, Vitali, & Berchiesi, 1982).

Methylation of Aliphatic and Aromatic Compounds

Lee et al. (2017) compared methods for the methylation of aliphatic and aromatic compounds, including octacosanoic acid. Their research contributes to the development of efficient and accurate methylation protocols, important in organic synthesis and analytical chemistry (Lee et al., 2017).

Octacosanol Metabolism Study

Menéndez et al. (2005) conducted an in vitro and in vivo study on the metabolism of octacosanol. Their findings are crucial for understanding the metabolic pathways and potential therapeutic applications of long-chain aliphatic alcohols like octacosanol (Menéndez et al., 2005).

Sodium Octacosanoate-Based Nucleating Agent in Polyurethanes

Freitag et al. (2011) examined the use of sodium octacosanoate as a nucleating agent in thermoplastic polyurethanes, providing insights into the material's properties and applications in polymer engineering (Freitag, Riegel, Pezzin, Costa, & Amico, 2011).

Ethylene Effects on Apple Fruit Cuticular Wax

Li et al. (2017) studied ethylene effects on apple fruit cuticular wax, including constituents like 1-octacosanol. This research is relevant to understanding postharvest fruit quality and storage conditions (Li, Min, Song, Shao, & Zhang, 2017).

Safety and Hazards

Ethyl octacosanoate is classified as a combustible liquid and is toxic to aquatic life with long-lasting effects . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, avoiding release to the environment, and wearing protective gloves, eye protection, and face protection .

特性

IUPAC Name |

ethyl octacosanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H60O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(31)32-4-2/h3-29H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAIGIFRMHRSNIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

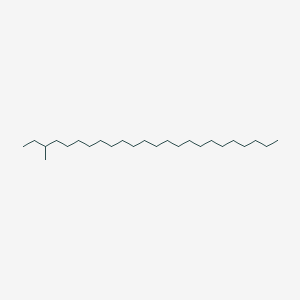

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H60O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40984754 | |

| Record name | Ethyl octacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40984754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl octacosanoate | |

CAS RN |

6624-78-8 | |

| Record name | NSC53833 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl octacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40984754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。